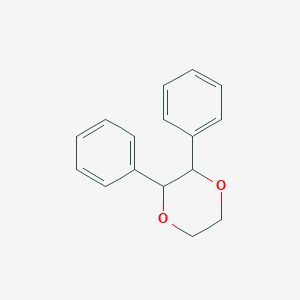

2,3-Diphenyl-1,4-dioxane

Description

Historical Context of Dioxane Chemistry

The history of dioxane chemistry dates back to 1863, when the parent compound, 1,4-dioxane (B91453), was first synthesized. slenvironment.comitrcweb.org Its industrial production began in the 1920s, with a significant surge in the 1980s due to its widespread use as a stabilizer for 1,1,1-trichloroethane, a solvent used in various industrial applications. slenvironment.comwikipedia.org The production of 1,4-dioxane is closely tied to the history of chlorinated solvents. itrcweb.org While the primary focus of historical and environmental research has been on the parent 1,4-dioxane due to its use and contamination concerns, the broader class of dioxane derivatives has been a field of academic and industrial research. slenvironment.comitrcweb.org

Significance of the 1,4-Dioxane Scaffold in Chemical Research

The 1,4-dioxane ring system serves as a versatile scaffold in medicinal chemistry and materials science. It has been identified as a "bioversatile carrier" for designing ligands that can interact with a variety of receptor systems. acs.org For instance, research has demonstrated that substituting the 1,4-dioxane nucleus can lead to the development of potent antagonists for muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.govacs.org The nature and position of the substituents on the dioxane ring can modulate the pharmacological profile of the resulting compounds, shifting their activity from agonist to antagonist. researchgate.netnih.gov Furthermore, the 1,4-dioxane scaffold has been utilized as a precursor in the synthesis of other heterocyclic compounds, highlighting its utility in synthetic organic chemistry. rsc.org

Academic Research Focus on 2,3-Diphenyl-1,4-dioxane

Academic interest in this compound is evidenced by studies focusing on its isomers and their characterization. acs.org The presence of two phenyl groups on the dioxane ring introduces stereochemical complexity, leading to the existence of cis and trans isomers, which have been subjects of investigation. Research into this specific dioxane derivative contributes to the broader understanding of structure-activity relationships within the family of substituted dioxanes.

Structure

3D Structure

Properties

CAS No. |

16653-21-7 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2,3-diphenyl-1,4-dioxane |

InChI |

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

NDNXQPJDCKRZEK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereochemical Investigations of 2,3 Diphenyl 1,4 Dioxane

Isomeric Forms of 2,3-Diphenyl-1,4-dioxane (cis/trans)

This compound exists as two diastereomers: a cis isomer and a trans isomer. libretexts.org These isomers arise from the relative orientation of the two phenyl substituents at the C2 and C3 positions of the dioxane ring.

Cis-isomer: In the cis configuration, both phenyl groups are on the same side of the 1,4-dioxane (B91453) ring. In its most stable chair conformation, one phenyl group will typically occupy an axial position while the other occupies an equatorial position to minimize steric strain. However, depending on the energetic balance, other conformations like a twist-boat might be accessible. The IUPAC name for one of the enantiomers of the cis isomer is (2R,3S)-2,3-diphenyl-1,4-dioxane. stenutz.eu

Trans-isomer: In the trans configuration, the phenyl groups are on opposite sides of the ring. This allows for a chair conformation where both bulky phenyl groups can occupy equatorial positions, which is generally the most stable arrangement, minimizing destabilizing 1,3-diaxial interactions.

The existence of these isomers is a direct consequence of the restricted rotation around the C2-C3 bond within the cyclic structure and the presence of two stereocenters at C2 and C3. libretexts.org Each of these diastereomers is chiral and can exist as a pair of enantiomers. For example, the trans isomer exists as (2R,3R) and (2S,3S) enantiomers, while the cis isomer is a meso compound if unsubstituted, but its derivatives can be chiral, such as the (2R,3S) and (2S,3R) enantiomers. nih.gov

| Isomer | Phenyl Group Orientation | Chirality |

| cis-2,3-Diphenyl-1,4-dioxane | Same side of the ring | Exists as a pair of enantiomers ((2R,3S) and (2S,3R)) stenutz.eunih.gov |

| trans-2,3-Diphenyl-1,4-dioxane | Opposite sides of the ring | Exists as a pair of enantiomers ((2R,3R) and (2S,3S)) |

Determination of Relative Stereochemistry

The determination of the relative stereochemistry (cis or trans) of this compound and its analogs is primarily accomplished using spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive techniques.

¹H NMR Spectroscopy: Proton NMR is a powerful tool for distinguishing between cis and trans isomers of substituted 1,4-dioxanes. The chemical shifts (δ) and coupling constants (J) of the protons on the dioxane ring are highly dependent on their spatial orientation (axial or equatorial). libretexts.org

Chemical Shift: Protons in an axial position are typically more shielded and resonate at a higher field (lower ppm value) compared to equatorial protons, which are in a more deshielded environment. acs.org In the case of trans-2,3-diphenyl-1,4-dioxane, where both phenyl groups are likely equatorial, the protons at C2 and C3 would show distinct signals. For the cis isomer, the conformational equilibrium between axial/equatorial phenyl groups will influence the observed chemical shifts. acs.orgnih.gov

Coupling Constants: The magnitude of the coupling constant between adjacent protons (e.g., at C2 and C3) provides valuable structural information. The dihedral angle between these protons, which differs between cis and trans isomers, directly affects the J-value.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons. For instance, in a cis isomer, a NOE correlation might be observed between protons on the two phenyl groups or between a proton on one phenyl group and a proton on the adjacent carbon of the dioxane ring that would be absent in the trans isomer. nih.gov For example, in a study of related 5,6-disubstituted 1,4-dioxane derivatives, NOEs were observed between an axial proton at one position and a substituent at another, confirming a trans relationship between them. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the relative (and absolute, if a chiral source is used) stereochemistry of a molecule. iucr.orgmdpi.com It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. This method has been used to definitively confirm the cis or trans configuration of various substituted 1,4-dioxane derivatives by directly visualizing the arrangement of the substituents on the ring. acs.orgnih.gov

| Method | Principle | Application to this compound |

| ¹H NMR Spectroscopy | Differences in chemical shift and coupling constants for axial vs. equatorial protons. libretexts.orgmsu.edu | Distinguishes cis and trans isomers based on unique proton signals and coupling patterns. acs.org |

| NOESY | Detects through-space proximity of nuclei. | Confirms relative stereochemistry by identifying protons that are close to each other in a specific isomer. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides definitive 3D structure, confirming the cis or trans arrangement of the phenyl groups. nih.govresearchgate.net |

Assignment of Absolute Configuration for Chiral Analogs

Assigning the absolute configuration (R or S) to the chiral centers of enantiomerically pure analogs of this compound is crucial for understanding their properties and interactions. sioc-journal.cn

X-ray Crystallography of Chiral Derivatives: The most reliable method for determining absolute configuration is single-crystal X-ray analysis, often involving the use of anomalous dispersion. sioc-journal.cn If a molecule can be crystallized as a single enantiomer, or as a diastereomer containing a known chiral auxiliary, its absolute stereochemistry can be determined. For instance, the absolute configuration of (S,S)-3,6-diphenyl-1,4-dioxane-2,5-dione, a related compound, was assigned by X-ray diffraction based on an internal comparison to the known configuration of its (+)-mandelate precursor. researchgate.net

Chiroptical Methods:

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing experimentally measured ECD spectra with those predicted by quantum mechanical calculations, the absolute configuration can be assigned. researchgate.net This method has been successfully applied to determine the absolute configuration of enantiomers of complex 1,4-dioxane derivatives. researchgate.netnih.gov

NMR using Chiral Derivatizing Agents: The Mosher's ester analysis is a classic NMR-based method for determining the absolute configuration of chiral alcohols, which can be precursors to or derived from dioxane systems. sioc-journal.cn By reacting the chiral compound with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), two diastereomers are formed. The differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage can be used to deduce the absolute configuration of the original stereocenter. sioc-journal.cn

| Method | Description |

| Single-Crystal X-ray Analysis | Definitive determination of the 3D structure of an enantiomerically pure crystal. sioc-journal.cnrsc.org |

| Electronic Circular Dichroism (ECD) | Compares experimental and computationally predicted spectra to assign absolute configuration. researchgate.net |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a known chiral reagent (e.g., Mosher's acid) allows for configuration assignment via ¹H NMR analysis. sioc-journal.cn |

Influence of Substituents on Stereochemical Outcome

The introduction of additional substituents onto the 1,4-dioxane ring or the phenyl groups can significantly influence the stereochemical outcome of its synthesis and its conformational preferences.

The stereoselectivity of reactions that form the 1,4-dioxane ring is often governed by the steric and electronic properties of the existing substituents. For example, in the synthesis of 1,4-dioxane-2,5-diones via intramolecular cyclization, the presence of substituents can lead to the preferential formation of one diastereomer over another. researchgate.net

Conformational Analysis and Dynamics of 2,3 Diphenyl 1,4 Dioxane

Preferred Ring Conformations (e.g., Chair Conformation)

The most stable conformation for the 1,4-dioxane (B91453) ring is generally the chair form. iucr.orgresearchgate.netresearchgate.netresearchgate.net This conformation minimizes torsional strain and angle strain within the ring. For 2,3-diphenyl-1,4-dioxane, the chair conformation allows the two phenyl groups to occupy either axial or equatorial positions. In the case of the cis-isomer, the phenyl groups can be arranged in a diaxial or diequatorial fashion, while the trans-isomer would have one axial and one equatorial phenyl group.

Theoretical calculations on the parent 1,4-dioxane molecule confirm that the chair conformer is the most stable, with twist-boat conformers being of higher energy. researchgate.net For substituted dioxanes, the preference for the chair conformation generally holds, although significant steric bulk can lead to distortions or the adoption of alternative conformations. For instance, in complex fused systems incorporating a dioxane ring, a chair conformation is often observed. iucr.org In the case of cis-2,3-dichloro-1,4-dioxane, a closely related analogue, experimental evidence strongly supports a chair conformation in which the two chlorine atoms are in a diaxial and diequatorial equilibrium. cdnsciencepub.comnih.gov

While the chair is the predominant conformation, other forms such as the twist-boat can also exist in equilibrium, although generally as minor contributors. researchgate.net The relative energies of these conformations are influenced by the substitution pattern.

Conformational Isomerism and Ring Inversion Processes

The chair conformation of the 1,4-dioxane ring is not static. It can undergo a process of ring inversion, where one chair conformation flips into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. For cis-2,3-diphenyl-1,4-dioxane, ring inversion would interconvert the diaxial and diequatorial arrangements of the phenyl groups.

This inversion process is not instantaneous and has an associated energy barrier. For the related 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the barrier to ring inversion has been experimentally determined to be approximately 8.9 kcal/mol. researchgate.net Studies on other 1,3-dioxanes have shown that the major contribution to the ring inversion barrier is torsional strain, and this is not significantly affected by the type of substituent present. rsc.org It is expected that cis-2,3-diphenyl-1,4-dioxane undergoes a similar rapid chair-chair interconversion at room temperature. cdnsciencepub.comnih.gov

The rate of this inversion can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By lowering the temperature, the rate of inversion can be slowed to the point where signals for the individual conformers can be observed.

Steric and Stereoelectronic Effects on Conformation

The conformational preference of this compound is heavily influenced by steric and stereoelectronic effects. Steric hindrance between the bulky phenyl groups and the rest of the ring plays a crucial role. In a diequatorial arrangement, the phenyl groups are positioned away from the ring, minimizing steric strain. In a diaxial arrangement, the phenyl groups would experience significant 1,3-diaxial interactions with the axial hydrogens on the other side of the ring, a sterically unfavorable situation. Therefore, for the cis-isomer, the diequatorial conformer is expected to be significantly more stable.

The interplay of these effects determines the final geometry. For instance, in 2-substituted 1,3-dioxanes, the balance between steric and stereoelectronic effects dictates the axial/equatorial preference of the substituent.

Solvent Effects on Conformational Behavior

The solvent in which this compound is dissolved can influence its conformational equilibrium. The polarity of the solvent can differentially stabilize the various conformers. Generally, a more polar solvent will favor the conformer with the larger dipole moment.

For example, in the study of α-halocyclohexanones, a related system, a linear correlation was observed between the chemical shifts of the α-protons and a function of the solvent's dielectric constant, suggesting a reaction field effect where the polar solute polarizes the surrounding solvent. cdnsciencepub.com The apparent high polarity of dioxane as a solvent is sometimes attributed to a greater contribution from its boat conformation when interacting with polar solutes. cdnsciencepub.com

Computational models can be used to simulate the effect of the solvent. A cluster model, where the solute is surrounded by a small number of solvent molecules, can be employed to estimate the potential barrier to interconversion in different solvents. researchgate.net For instance, in a study of a diphenyl-substituted 1,3-dioxane, a cluster with five methylene (B1212753) chloride molecules was used to model the solvent environment. researchgate.net The addition of water to organic solvents like 1,4-butanediol (B3395766) can also adjust the solvent system's properties, thereby influencing solubility and potentially conformational preferences. rsc.org

The following table illustrates the dielectric constants of some common solvents, which can influence conformational equilibria.

| Solvent | Dielectric Constant (ε) |

| Cyclohexane | 2.02 |

| Carbon Tetrachloride | 2.24 |

| 1,4-Dioxane | 2.25 |

| Chloroform | 4.81 |

| Acetone | 20.7 |

| Methanol | 32.7 |

| Acetonitrile | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 |

| Water | 80.1 |

Data compiled from various sources.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dioxane Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,3-diphenyl-1,4-dioxane. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure, connectivity, and conformation. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the compound's architecture.

¹H NMR Analysis and Vicinal Coupling Constants

Proton (¹H) NMR spectroscopy is instrumental in determining the chemical environment of hydrogen atoms within a molecule. For this compound, the analysis of vicinal coupling constants (³JHH) is particularly crucial. libretexts.org These constants, which describe the interaction between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org

The magnitude of the vicinal coupling constant can help in assigning the relative stereochemistry (cis or trans) of the phenyl substituents. For instance, in related dioxane systems, different coupling constants are observed for cis and trans isomers. researchgate.net In the case of cis-2,3-diphenyl-1,4-dioxane, the molecule is known to exist as a rapidly inverting chair form, and the vicinal coupling constants reflect this dynamic equilibrium. researchgate.net The study of these couplings clarifies the conformational preferences of the dioxane ring. researchgate.net

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl Protons | 7.10 - 7.50 | Multiplet | - |

| Dioxane CH | 3.50 - 4.50 | Varies | Dependent on stereochemistry |

| Dioxane CH₂ | 3.50 - 4.50 | Varies | Dependent on stereochemistry |

| Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (cis or trans). |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments.

| Carbon Type | Typical Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl CH | 125 - 130 |

| Dioxane CH | 70 - 85 |

| Dioxane CH₂ | 65 - 75 |

| Note: Chemical shifts are approximate and can be influenced by the solvent and isomeric form. |

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY/ROESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity and spatial relationships between atoms, which is often challenging with 1D NMR alone. ipb.ptucl.ac.uk

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks, helping to trace the connectivity of the protons within the dioxane ring and the phenyl groups. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. biorxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. These experiments are critical for determining the relative stereochemistry of the phenyl groups (cis or trans) by observing through-space interactions between protons on the phenyl rings and the dioxane ring. researchgate.net

Application of NMR for Stereochemical Assignment

The collective data from 1D and 2D NMR experiments are pivotal for the stereochemical assignment of this compound. The vicinal coupling constants from ¹H NMR, combined with through-space correlations from NOESY/ROESY, allow for the differentiation between cis and trans isomers.

For example, in the cis isomer, NOE enhancements would be expected between protons on the two phenyl groups, as they are on the same side of the dioxane ring. Conversely, in the trans isomer, such interactions would be absent. The conformation of the dioxane ring, whether it exists as a chair, boat, or twist-boat, can also be inferred from the combination of coupling constants and NOE data. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules like the enantiomers of trans-2,3-diphenyl-1,4-dioxane, chiroptical spectroscopy is essential for determining the absolute configuration. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule.

For this compound, the phenyl groups act as chromophores. The exciton (B1674681) coupling between these chromophores can give rise to characteristic bisignate Cotton effects in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the spatial orientation of the phenyl groups, and therefore to the absolute configuration of the molecule. nih.gov By comparing the experimental CD spectrum with spectra predicted by quantum mechanical calculations, the absolute configuration (R,R or S,S) of the enantiomers can be confidently assigned. nih.gov

The analysis of CD spectra, often in conjunction with UV-visible absorption spectroscopy, provides a powerful method for elucidating the absolute stereochemistry of chiral dioxane derivatives. researchgate.netmdpi.com

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the most definitive method available for determining the complete three-dimensional structure of a molecule in its crystalline state. This technique provides precise atomic coordinates, from which it is possible to derive accurate bond lengths, bond angles, and torsion angles.

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly deposited crystal structure for this compound itself. researchgate.net However, the structures of numerous related 1,4-dioxane (B91453) derivatives and inclusion compounds have been determined, providing a clear picture of what would be expected from such an analysis. iucr.orgiucr.orgacs.org

A crystallographic study of this compound would definitively establish:

Molecular Conformation: The preferred conformation of the six-membered dioxane ring, which is anticipated to be a chair conformation, as is common for 1,4-dioxane and its derivatives. cdnsciencepub.com

Substituent Orientation: The relative orientation (cis or trans) and specific positioning (axial or equatorial) of the two phenyl groups on the dioxane ring.

Intermolecular Interactions: The arrangement of molecules within the crystal lattice, revealing any significant intermolecular forces such as C-H···π or π-π stacking interactions between the phenyl rings of adjacent molecules.

For illustrative purposes, the crystallographic analysis of a related compound, 5,5'-diphenyl-2,2'-(p-phenylene)di-1,3-oxazole crystallized with 1,4-dioxane, shows a monoclinic crystal system where the dioxane molecule's conformation and its interactions within the crystal lattice are clearly defined. iucr.org

Table 2: Illustrative Crystallographic Data Expected for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c (for racemic mixture), P2₁2₁2₁ (for chiral enantiomer) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Dioxane Ring Conformation | Chair |

| Phenyl Group Orientation | e.g., Di-equatorial (for trans isomer), Axial-equatorial (for cis isomer) cdnsciencepub.com |

| Key Bond Lengths (Å) | C-C, C-O, C-H |

| Key Bond Angles (°) | C-O-C, O-C-C |

Auxiliary Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV/Vis) Spectroscopy, Mass Spectrometry for Structural Corroboration)

A suite of other spectroscopic techniques provides complementary data that corroborates the structural information and confirms the identity of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by vibrations associated with its ether linkages and phenyl rings. While a specific spectrum for this exact compound is not readily published, the expected absorption bands can be predicted based on the known spectra of 1,4-dioxane and substituted aromatic compounds. semanticscholar.orgnist.gov

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600, 1585, 1500, 1450 | Aromatic C=C Ring Stretch |

| 1140-1070 | Asymmetric C-O-C Stretch (Ether) nist.gov |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy measures the electronic transitions within a molecule, typically those involving π-electrons and non-bonding electrons. The primary chromophores in this compound are the two phenyl rings. The UV/Vis spectrum, likely recorded in a solvent like ethanol (B145695) or dioxane, would be expected to show absorptions characteristic of monosubstituted benzene (B151609) derivatives. rsc.orgresearchgate.net

Table 4: Predicted UV/Vis Absorption Bands for this compound

| Wavelength (λ_max, nm) | Transition Type | Description |

|---|---|---|

| ~205 | π → π* | E2-band (intense) |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information.

For this compound (C₁₆H₁₆O₂), the molecular ion peak [M]⁺• would be observed at an m/z of approximately 240.115. uni.lunih.gov Under electron ionization (EI), the molecular ion would undergo fragmentation. While a detailed experimental fragmentation pattern is not available, likely pathways can be predicted based on the fragmentation of 1,4-dioxane and other phenyl-substituted ethers. docbrown.inforesearchgate.netresearchgate.net Key fragmentation would involve cleavage of the dioxane ring and the phenyl groups. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts of this compound. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity/Fragment | Fragmentation Pathway |

|---|---|---|

| 240 | [C₁₆H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | [C₈H₇O₂]⁺ or [C₉H₁₁O]⁺ | Cleavage of the dioxane ring |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R,3R)-2,3-Diphenyl-1,4-dioxane |

| (2S,3S)-2,3-Diphenyl-1,4-dioxane |

| (2R,3S)-2,3-Diphenyl-1,4-dioxane |

| (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione |

| 5,5'-diphenyl-2,2'-(p-phenylene)di-1,3-oxazole |

| 1,4-dioxane |

| Ethanol |

Computational Chemistry and Theoretical Studies on 2,3 Diphenyl 1,4 Dioxane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. For 2,3-Diphenyl-1,4-dioxane, these calculations provide a baseline understanding of its electronic structure and physicochemical characteristics. Public chemical databases, which often utilize computational methods, list several computed properties for this compound. nih.govnih.gov

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 240.30 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA (Lipophilicity) | 2.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 240.115029749 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 18.5 Ų | Computed by Cactvs 3.4.8.18 |

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. rsc.orgd-nb.info For molecules containing the diphenyl and dioxane moieties, DFT calculations are employed to optimize molecular geometry, calculate orbital energies, and analyze electronic distributions. d-nb.infotandfonline.com

In studies of related molecules like 2,3-diphenylquinoxaline (B159395) and various imidazole (B134444) derivatives containing a dihydrobenzo[b] nih.govresearchgate.netdioxin group, DFT methods such as B3LYP are commonly used with basis sets like 6-311G(d,p) or cc-pVDZ. d-nb.infotandfonline.com These calculations are crucial for understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions and their energy gap, which dictates the molecule's electronic excitation properties and reactivity. tandfonline.com For instance, in a novel 2-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-1,4,5-triphenyl-1H-imidazole, DFT calculations were used to analyze the molecular electrostatic potential and Mulliken atomic charges, providing insight into reactive sites. tandfonline.com Similarly, time-dependent DFT (TDDFT) has been applied to analyze the excited states of 2,3,5,6-tetraphenyl-1,4-dioxin to understand its photophysical properties. acs.org

For large and conformationally flexible molecules, high-level quantum calculations can be computationally prohibitive for initial screening. Semiempirical methods and molecular mechanics (force fields) offer a faster alternative for exploring the conformational landscape. nih.gov These methods are often used as a first step in a multi-tiered computational approach. A broad conformational search can be performed using molecular mechanics to identify a set of low-energy candidate structures. nih.gov These candidates are then subjected to more accurate geometry optimizations and energy calculations using DFT or other ab initio methods. This hierarchical approach was benchmarked for a range of organic molecules, including 2,5-Dimethyl-1,3-dioxane, demonstrating the utility of combining force field-based geometry optimizations with higher-level single-point energy calculations. nih.gov

Density Functional Theory (DFT) Applications

Conformational Energy Calculations and Potential Energy Surface Mapping

The 1,4-dioxane (B91453) ring can adopt several conformations, such as chair, boat, and twist forms. The presence of bulky substituents like phenyl groups at the 2- and 3-positions significantly influences the conformational preferences and the energy barriers between them.

A detailed study on a related compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, provides a model for how these analyses are performed. researchgate.net Using DFT calculations (PBE/3ζ), researchers simulated the ring inversion pathway. researchgate.net The study found that in solution, an equilibrium exists between two energy-degenerate chair conformers. researchgate.net The potential energy surface (PES) mapping, which plots the energy of the molecule as a function of its geometric parameters (like torsion angles), is essential for visualizing this process. libretexts.org For the diphenyl-1,3-dioxane derivative, the PES was scanned by varying a key torsion angle (O3–C4–C5–C6) to map the path from one chair form to another. researchgate.net This simulation allowed for the identification of the transition state and the calculation of the interconversion barrier, which was found to be approximately 8.9 kcal/mol from experimental NMR data, a value corroborated by the computational model. researchgate.net Such calculations reveal that for some substituted dioxanes, intermediate twist conformers, which are often found in unsubstituted 1,3-dioxanes, may not be present as local minima on the PES. researchgate.net

| System | Method | Calculated Property | Value (kcal/mol) |

|---|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Low-Temperature NMR | Experimental Interconversion Barrier (ΔG‡) | 8.9 |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane (isolated molecule) | DFT (PBE/3ζ) | Calculated Interconversion Barrier (ΔE) | 7.73 |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane (in CH2Cl2 cluster) | DFT (PBE/3ζ) | Calculated Interconversion Barrier (ΔE) | 8.33 |

| Tetrahydro-2H-pyran (Chair to 2,5-Twist) | B3LYP | Energy Difference (ΔE) | 5.84 - 5.95 |

| Tetrahydro-2H-pyran (Chair to 1,4-Boat) | B3LYP | Energy Difference (ΔE) | 6.23 - 6.46 |

Prediction of Spectroscopic Parameters and Spectral Interpretation (e.g., NMR, CD, VCD)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation and assignment of experimental spectra. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict chemical shieldings, which are then converted to chemical shifts for comparison with experimental data. github.io A robust workflow involves an initial conformational search, geometry optimization of low-energy conformers (e.g., with B3LYP-D3/6-31G(d)), and subsequent NMR shielding calculations using specialized functionals (e.g., WP04) and larger basis sets, often including a solvent model. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. github.io This approach is crucial for flexible molecules like this compound, where the observed spectrum is an average over multiple interconverting conformations.

For chiral molecules, chiroptical spectroscopies like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining absolute configuration. Computational protocols are essential for interpreting these spectra. nih.govresearchgate.net A typical VCD prediction workflow involves:

Extensive conformational sampling. nih.gov

Geometry optimization and frequency calculations for stable conformers using DFT (e.g., B3LYP/6-31+G*) with a solvent model. nih.gov

Generation of a Boltzmann-averaged VCD spectrum based on the calculated Gibbs free energies of the conformers. nih.gov This methodology has been successfully applied to complex flexible molecules, including cyclic peptides and organoselenium compounds, demonstrating its potential for assigning the stereochemistry of chiral derivatives of this compound. nih.govresearchgate.net

Mechanistic Insights through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map reaction pathways, identify transition states, and calculate activation energies. mdpi.comsmu.edu While specific mechanistic studies for reactions involving this compound were not prominent in the surveyed literature, the methodologies are well-established for related systems.

For example, the oxidative degradation of the parent 1,4-dioxane by hydroxyl radicals has been investigated using DFT. researchgate.net Such studies explore potential reaction mechanisms, such as hydrogen atom abstraction (HAA), and calculate the associated reaction rate constants using Transition State Theory (TST). researchgate.net For this compound, computational modeling could be used to investigate mechanisms such as oxidation, hydrolysis, or ring-opening reactions. By calculating the potential energy surface for a proposed reaction, the most favorable pathway can be identified. This involves locating the reactant and product minima, as well as the transition state structure connecting them, providing a complete energetic profile of the reaction.

Molecular Dynamics Simulations and Solvation Models in Dioxane Chemistry

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamics and intermolecular interactions that are not captured by static quantum chemical calculations. dntb.gov.uarsc.org MD simulations have been used to study the behavior of 1,4-dioxane in aqueous solutions, examining properties like the enthalpy of mixing and viscosity, and analyzing the structure of hydrogen bonds between dioxane and water. dntb.gov.ua Other studies have used MD and metadynamics to investigate the mechanism by which cyclic pollutants like 1,4-dioxane penetrate cell membranes. rsc.orgscispace.com These simulations model the interactions between the dioxane molecule and the lipid bilayer, calculating the free energy profile for membrane transport. rsc.org

The accurate representation of solvent effects is critical in computational chemistry. github.io Two main approaches are used:

Implicit Solvation Models: These models, such as the Conductor-like Screening Model (COSMO) or the SMD model, represent the solvent as a continuous medium with a specific dielectric constant. github.iouvm.edu This approach is computationally efficient and widely used in geometry optimizations and energy calculations. chemrxiv.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. chemrxiv.org An example is the use of a cluster model, where the solute is surrounded by a shell of explicit solvent molecules. This method was used to accurately estimate the interconversion barrier of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane in methylene (B1212753) chloride, where a cluster containing five explicit solvent molecules yielded results in close agreement with experimental data. researchgate.net

The choice of solvation model depends on the specific system and the properties being investigated, with hybrid approaches that combine an implicit continuum with a few explicit solvent molecules often providing a good compromise between accuracy and computational cost. chemrxiv.org

Reactivity and Mechanistic Pathways of 2,3 Diphenyl 1,4 Dioxane

Reaction Mechanisms in 1,4-Dioxane (B91453) Formation

The formation of the 1,4-dioxane ring system, including substituted derivatives like 2,3-diphenyl-1,4-dioxane, can be achieved through several synthetic strategies. A primary and industrially significant method involves the acid-catalyzed dehydration and ring closure of diethylene glycol or its derivatives. nih.gov This process typically utilizes strong acids such as sulfuric acid, phosphoric acid, or acidic ion-exchange resins at elevated temperatures. nih.gov The mechanism proceeds through protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to the cyclic ether structure. pearson.com

For the synthesis of substituted 1,4-dioxanes, including those with phenyl groups, alternative methods are often employed. One common approach is the Williamson ether synthesis, which involves the intramolecular cyclization of a halohydrin. For example, 2-substituted-1,4-dioxanes can be synthesized by the ring-opening of an epoxide with a suitable nucleophile containing a chloroethoxy group, followed by base-mediated cyclodehydrochloration of the resulting ω-chloroalcohol. sctunisie.org Another route involves the bromoalkoxylation of olefins using N-bromosuccinimide and ethylene (B1197577) glycol, which forms a bromohydrin that can then be cyclized. sctunisie.org

A notable method for creating 2,3-disubstituted 1,4-dioxanes starts from α,β-unsaturated ketones. This process utilizes a reagent combination of sodium periodate (B1199274) and hydroxylamine (B1172632) hydrochloride, followed by the addition of ethylene glycol as a nucleophile and cesium carbonate as a base to facilitate the Williamson ether synthesis. researchgate.net This strategy is particularly useful for synthesizing functionalized 1,4-dioxanes that incorporate a carbonyl group. researchgate.net

Furthermore, enantiomerically pure substituted 1,4-dioxanes can be prepared through Michael Initiated Ring Closure (MIRC) reactions. sciforum.net This method involves the conjugate addition of alkoxide anions, derived from enantiopure 1,2-diols, to vinyl phenyl selenones. The resulting carbanion undergoes a proton transfer, and subsequent intramolecular displacement of the phenylselenyl group affords the substituted 1,4-dioxane. sciforum.net

The direct dimerization of α-hydroxy acids can also lead to the formation of 1,4-dioxane-2,5-diones, a related class of compounds. For instance, 3,6-diphenyl-1,4-dioxane-2,5-dione has been synthesized from mandelic acid using a catalytic amount of p-toluenesulfonic acid, although this specific method can result in low yields due to oligomer formation. google.com

Ring-Opening Reactions of 1,4-Dioxanes

The 1,4-dioxane ring, while generally stable, can undergo ring-opening reactions under specific conditions, often involving acid catalysis or enzymatic action. The C-O ether linkages are susceptible to cleavage, leading to linear products.

Acid-catalyzed cleavage of 1,4-dioxane typically requires harsh conditions, such as strong acids (e.g., HI, H₂SO₄) and elevated temperatures. masterorganicchemistry.com The mechanism involves protonation of one of the ether oxygens, making it a better leaving group. A nucleophile, often the conjugate base of the acid, then attacks an adjacent carbon atom, leading to the cleavage of a C-O bond. In the case of this compound, the presence of phenyl groups could influence the regioselectivity of the attack due to electronic and steric factors.

Enzymatic ring-opening of the 1,4-dioxane structure has also been observed. For instance, certain microorganisms can hydroxylate the carbon atom adjacent to an ether bond using monooxygenases. ethz.ch This initial oxidation can lead to spontaneous ring cleavage, forming intermediates like 2-hydroxyethoxyacetate. ethz.ch Fungal peroxygenases have also been shown to oxidatively cleave low molecular weight ethers, including 1,4-dioxane. nih.gov The reaction is a two-electron oxidation that generates an aldehyde and an alcohol group, resulting in a ring-opened product. nih.gov For 1,4-dioxane, this can lead to the formation of 2-(2-hydroxyethoxy)acetaldehyde. nih.gov

In specific chemical contexts, the 1,4-dioxane ring can be opened through reactions with other reagents. For example, an unexpected reaction between bromo-boron subphthalocyanine (B1262678) and 1,4-dioxane at elevated temperatures results in the cleavage of an endocyclic C-O bond and the formation of a (2-(2-bromoethoxy)ethoxy)-BsubPc derivative. nih.govmdpi.com

Cycloaddition Reactions Involving Dioxane Derivatives (e.g., [4+2] Cycloadditions)

While this compound itself is not a typical diene for cycloaddition reactions, its derivatives can be precursors to dienes that readily participate in such transformations. A key example is the generation of 2,3-dimethylene-1,4-dioxane from a stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane. rsc.orgrsc.orgrsc.org This diene can then undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to create functionalized cyclohexene (B86901) derivatives. rsc.orgrsc.orgrsc.orgnih.gov

The in-situ generation of 2,3-dimethylene-1,4-dioxane from its dimethoxy precursor can be achieved under thermal conditions, often in the presence of a Lewis acid catalyst like aluminum chloride, and can be accelerated by microwave irradiation. rsc.org The resulting diene reacts with dienophiles such as N-phenylmaleimide to yield the corresponding [4+2] cycloaddition product. rsc.org The reaction conditions, including temperature and the equivalents of the diene precursor, can be optimized to maximize the yield of the cycloadduct. rsc.org The cycloaddition is believed to proceed through a polar mechanism. nih.gov The resulting Diels-Alder adducts are versatile intermediates that can be further transformed into biologically relevant molecules. rsc.orgrsc.orgrsc.orgnih.gov

The solvent can play a significant role in the efficiency of cycloaddition reactions. For instance, in 1,3-dipolar cycloadditions involving other heterocyclic systems, solvents like 1,4-dioxane have been shown to be effective. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org The choice of solvent can influence reaction rates and yields. researchgate.net

Influence of Phenyl Substituents on Chemical Reactivity

The presence of phenyl substituents at the 2 and 3 positions of the 1,4-dioxane ring significantly influences the molecule's chemical reactivity through a combination of electronic and steric effects.

Electronic Effects: The phenyl group is generally considered electron-withdrawing through resonance, which can affect the reactivity of adjacent functional groups. This can enhance the electrophilicity of certain positions on the dioxane ring. The electronic nature of substituents on the phenyl ring itself can further modulate these effects. Electron-withdrawing groups on the phenyl ring tend to decrease the conformational energy of the aryl group, while electron-donating groups increase it. science.govacs.org This is attributed to the tuning of a nonclassical CH···O hydrogen bond between an ortho-hydrogen on the phenyl ring and a ring oxygen of the dioxane. science.govacs.org

Steric Effects: The bulky nature of the phenyl groups introduces significant steric hindrance. This steric bulk can influence the approach of reagents, potentially slowing down reaction rates compared to less substituted dioxanes. For instance, in radicals derived from phenyl-substituted molecules, steric bulk can affect orbital overlap and the inductive effects of the aryl substituents. nih.govacs.org The conformation of the phenyl groups relative to the dioxane ring is a crucial factor. Studies on 5-phenyl-1,3-dioxanes have shown that the phenyl group often prefers to lie over the dioxane ring to engage in a stabilizing CH···O interaction. science.govacs.org This conformational preference, driven by a balance of steric and electronic factors, will impact the accessibility of different sites on the this compound molecule.

Advanced Applications of 2,3 Diphenyl 1,4 Dioxane in Organic Synthesis

1,4-Dioxanes as Chiral Building Blocks and Synthetic Intermediates

The utility of 1,4-dioxanes as chiral building blocks is prominently showcased by derivatives of 2,3-diphenyl-1,4-dioxane. These structures are often synthesized from enantiopure hydrobenzoin (B188758) (1,2-diphenyl-1,2-ethanediol), which imparts its C2 symmetry to the resulting dioxane ring. researchgate.net This structural feature is crucial for its application as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

A notable example is the use of (2S, 3S, 5S)- and (2S, 3S, 5R)-5-carboxaldehyde-2,3-diphenyl-1,4-dioxane as surrogates for optically pure 2,3-O-isopropylideneglyceraldehyde in asymmetric synthesis. kisti.re.krjst.go.jp These chiral aldehydes serve as versatile three-carbon building blocks for constructing complex, stereodefined molecules.

Furthermore, the principle of using a chiral diol to create a stereochemically defined dioxane-like structure has been applied to achieve optical resolution. In one study, racemic 3-oxocycloalkanecarbonitriles were reacted with (1R,2R)-1,2-diphenylethane-1,2-diol to form diastereomeric ketals. rsc.org These diastereomers, which possess a dioxaspiro structure related to this compound, exhibit different solubilities, allowing for their separation by fractional crystallization. A subsequent process, crystallization-induced diastereomer transformation (CIDT), was successfully employed to convert the more soluble diastereomer into the less soluble one, achieving a high yield and excellent diastereoselectivity. rsc.org This strategy highlights how the chiral diphenyl-substituted dioxane framework can be used to resolve and control stereocenters in other molecules.

Table 1: Crystallization-Induced Diastereomer Transformation (CIDT) of a Ketal Derived from (1R,2R)-1,2-diphenylethane-1,2-diol rsc.org

| Entry | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|---|

| 1 | DBU | Toluene | 24 | 95 | 97 |

| 2 | DBN | Toluene | 24 | 92 | 96 |

| 3 | Et3N | Toluene | 72 | 35 | 8 |

| 4 | DBU | CH3CN | 24 | 88 | 95 |

Precursors for the Synthesis of Functionalized Organic Molecules

The this compound scaffold is not merely a passive chiral director but also an active precursor that can be extensively modified to generate a library of functionalized molecules. The inherent stability of the dioxane ring allows for chemical manipulation at its substituents, leading to diverse molecular architectures.

Research has demonstrated the synthesis of a wide array of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) derivatives. nih.gov These compounds are typically prepared by reacting a suitable amine with a reactive derivative of the diphenyl-dioxane core. nih.gov This approach has been used to create molecules with potential applications in medicinal chemistry, where the diphenyl-dioxane moiety serves as a key structural component. nih.govresearchgate.net The variation in the amine portion allows for the systematic tuning of the final compound's properties. nih.gov

For instance, a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives were synthesized to evaluate their interaction with various biological receptors. nih.gov The synthesis involved reacting different substituted phenoxyethanamines with a suitable diphenyl-dioxane starting material, affording the target molecules in yields ranging from 28% to 54%.

Table 2: Synthesis of Functionalized N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) Derivatives nih.gov

| Compound | R1 | R2 | R3 | Yield (%) |

|---|---|---|---|---|

| 7 | OMe | H | H | - |

| 9 | H | OMe | H | 28 |

| 11 | OMe | OMe | H | 33 |

| 12 | H | OMe | OMe | - |

| 24 | H | OCH2Ph | H | 54 |

Role in the Construction of Complex Heterocyclic Systems

While the this compound ring is a stable heterocycle itself, its derivatives can be employed in the construction of other, often more complex, heterocyclic systems. The pre-existing stereochemistry and functionality of the dioxane can guide the formation of new rings with controlled stereochemistry.

Although direct conversion of this compound into other heterocyclic systems is not widely documented, related strategies show the potential of this scaffold. For example, the Diels-Alder reaction of dienes derived from substituted 1,4-dioxanes provides a powerful method for constructing functionalized six-membered rings. A study on 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor, showed its utility in [4+2] cycloaddition reactions to create cyclohexene (B86901) derivatives that are intermediates for biologically important molecules. nih.gov This principle could be extended to diphenyl-substituted analogues.

The 2,3-diphenyl motif is a common feature in various other heterocyclic compounds, such as 2,3-diphenyl-1,3-thiaza-4-ones and 2,3-diphenylquinoxalines. researchgate.netthieme-connect.comresearchgate.net The synthesis of these compounds often involves the condensation of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with appropriate precursors. researchgate.net While not starting from this compound, these syntheses underscore the value of the 1,2-diphenyl structural unit in building diverse heterocyclic frameworks. In a specific example, a silver-catalyzed [3+2] annulation of nitrones with isocyanides was developed to produce 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones, including derivatives with 2,3-diphenyl substitution, in excellent yields and as single diastereomers. acs.org

The synthesis of C2-symmetrical 1,4-dioxane-carbohydrate hybrids through an annulative dimerization process represents another advanced application. researchgate.net This method leads to complex 6-6-6 heterocyclic frameworks where the dioxane unit adopts a rare twist-boat conformation, demonstrating how the fundamental structure can be integrated into larger, polycyclic systems. researchgate.net

Future Research Trajectories in 2,3 Diphenyl 1,4 Dioxane Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 2,3-diphenyl-1,4-dioxane, particularly its stereoisomers, remains an area ripe for development. While classical methods like the Williamson ether synthesis have been applied to related 2,3-disubstituted dioxanes, future efforts must focus on more sophisticated and efficient stereoselective strategies. researchgate.net The development of catalytic asymmetric methods is a primary goal, aiming to provide access to enantiomerically pure forms of both cis- and trans-2,3-diphenyl-1,4-dioxane.

Future research should explore several promising avenues:

Organocatalysis : The use of chiral small organic molecules as catalysts has revolutionized asymmetric synthesis. Developing organocatalytic routes, potentially involving chiral Brønsted acids or aminocatalysis, could offer a metal-free and environmentally benign pathway to the chiral dioxane core.

Transition-Metal Catalysis : Methodologies based on palladium, rhodium, or copper catalysis could be designed for the asymmetric cyclization or coupling reactions that form the dioxane ring. For instance, a palladium-catalyzed asymmetric allylic etherification could be a viable strategy. Modern cross-coupling reactions, such as the Suzuki-Miyaura approach, have been successfully implemented in the synthesis of other complex chiral molecules and could be adapted for this purpose. semanticscholar.org

Enzymatic Resolutions : Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. The kinetic resolution of a racemic mixture of this compound or a key precursor using specific enzymes like lipases could be a highly effective strategy.

A versatile and stereoselective synthetic route would enable late-stage diversification, allowing for the creation of a wide array of analogues for further study. nih.gov The challenge lies in controlling the stereochemical outcome to selectively produce the desired diastereomer and enantiomer, a common hurdle in the synthesis of related heterocyclic systems. mdpi.com

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic Approach | Potential Catalyst Type | Key Advantage | Research Goal |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, mild conditions | Asymmetric cyclization of a diol precursor |

| Transition-Metal Catalysis | Pd-complex with Chiral Ligand | High turnover, functional group tolerance | Enantioselective intramolecular etherification |

| Biocatalysis | Lipase or Esterase | High enantioselectivity, green chemistry | Kinetic resolution of a racemic dioxane precursor |

Advanced Computational Studies on Reactivity, Selectivity, and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. wordpress.com For this compound, computational studies can provide profound insights into its structure, stability, and reactivity, guiding future experimental work.

Key areas for computational investigation include:

Conformational Analysis : The 1,4-dioxane (B91453) ring can adopt several conformations, such as chair, boat, and twist-boat. DFT calculations can determine the relative energies of these conformers for both the cis and trans isomers of this compound, clarifying the influence of the bulky phenyl substituents on conformational preference. Similar studies on related dioxin structures have successfully elucidated the geometry of the core ring. acs.org

Reaction Mechanism and Selectivity : When developing new synthetic routes, computational modeling can be used to map out reaction pathways and calculate the energy barriers of transition states. This would be invaluable for understanding the origins of stereoselectivity in catalytic reactions and for optimizing reaction conditions to favor a specific isomer.

Molecular Interactions : Understanding how the this compound scaffold interacts with other molecules is crucial for its application in supramolecular chemistry and drug design. Computational docking and molecular dynamics simulations can model the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the dioxane derivative and a biological target or another host molecule. dntb.gov.ua

Table 2: Proposed Computational Research Projects

| Research Project | Computational Method | Objective |

|---|---|---|

| Conformational Landscape | DFT, Ab Initio | Determine the most stable conformers of cis- and trans-2,3-diphenyl-1,4-dioxane and their energy differences. |

| Transition State Modeling | DFT (with solvation models) | Elucidate the mechanism of a proposed catalytic synthesis and predict the diastereomeric and enantiomeric outcomes. |

| Host-Guest Binding Analysis | Molecular Docking, MD Simulations | Predict the binding affinity and mode of interaction of dioxane-based scaffolds within enzyme active sites or supramolecular hosts. |

Exploration of Cutting-Edge Spectroscopic Techniques for Structural and Conformational Elucidation

While standard spectroscopic methods like NMR and IR are fundamental, future research should leverage cutting-edge techniques to gain a more detailed picture of the structure and dynamics of this compound. ccsenet.org Modern NMR, for example, is a powerful method for obtaining direct information about atomic connectivity and for monitoring reactions in situ to identify intermediates and understand kinetics. uni-regensburg.de

Future spectroscopic explorations should include:

Advanced NMR Spectroscopy : Two-dimensional NMR experiments, such as NOESY and ROESY, can provide through-space correlations that are critical for confirming the relative stereochemistry (cis vs. trans) and for detailed conformational analysis in solution.

Chiroptical Spectroscopy : For enantiomerically pure samples obtained from stereoselective synthesis, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential. These methods provide information about the absolute configuration of chiral molecules, which cannot be determined by standard NMR or mass spectrometry.

X-ray Crystallography : Obtaining single-crystal X-ray structures is the definitive way to determine the solid-state structure, including absolute stereochemistry and the precise conformation of the dioxane ring and its substituents. acs.org

Solid-State Fluorescence : Investigating the photophysical properties of crystalline this compound could reveal interesting phenomena. It has been shown that changes in crystal packing, sometimes influenced by the crystallization solvent, can significantly alter the intrinsic fluorescence of a molecule. weizmann.ac.il

Table 3: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Gained | Specific Application for this compound |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Through-space proton-proton distances | Unambiguous assignment of cis vs. trans isomers; detailed solution-state conformational analysis. |

| VCD/ECD Spectroscopy | Absolute configuration of chiral molecules | Determination of the absolute stereochemistry of enantiopure samples. |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates in the solid state | Definitive structural proof of stereochemistry, conformation, and intermolecular packing. |

| In-situ Reaction Monitoring (NMR) | Reaction kinetics, intermediate identification | Optimization of synthetic conditions and mechanistic elucidation. uni-regensburg.de |

Integration of this compound Scaffolds in Emerging Areas of Organic and Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for various advanced applications in medicinal, supramolecular, and materials chemistry.

Promising future directions include:

Medicinal Chemistry : Derivatives of 1,4-dioxane have already been investigated as scaffolds for multitarget agents aimed at treating complex neurological disorders like Parkinson's disease and schizophrenia. nih.gov The stereochemistry of the 2,3-diphenyl substituents can be systematically varied to probe structure-activity relationships and optimize binding to biological targets.

Supramolecular Chemistry : The C2 symmetry of trans-2,3-diphenyl-1,4-dioxane makes it an excellent candidate for constructing chiral ligands for asymmetric catalysis or as a core component of molecular tweezers and clips. beilstein-journals.org The defined orientation of the phenyl groups can be used to create specific binding pockets for host-guest chemistry.

Porous Crystalline Materials : There is a growing interest in designing crystalline materials like Covalent Organic Frameworks (COFs) and Hydrogen-bonded Organic Frameworks (HOFs) for applications in gas storage, separation, and catalysis. liverpool.ac.ukmdpi.com The defined symmetry and rigidity of this compound make it a promising linker or node for the bottom-up construction of such highly ordered, porous networks. The introduction of such a chiral, non-planar building block could lead to frameworks with unique topologies and properties. researchgate.net

Table 4: Emerging Applications for the this compound Scaffold

| Field | Application | Role of the Dioxane Scaffold |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | A rigid, 3D core for designing ligands with specific spatial orientations to fit enzyme or receptor binding sites. nih.gov |

| Asymmetric Catalysis | Chiral Ligand Design | A C2-symmetric backbone for creating bidentate phosphine (B1218219) or amine ligands for transition-metal catalysts. |

| Supramolecular Chemistry | Host-Guest Systems | A structural unit for molecular tweezers or macrocycles capable of selective guest recognition. |

| Materials Science | Covalent Organic Frameworks (COFs) | A chiral, rigid building block to construct porous materials with helical or other complex topologies. mdpi.com |

Q & A

Q. What are the key challenges in synthesizing 2,3-Diphenyl-1,4-dioxane derivatives, and how can reaction conditions be optimized?

Synthesis of this compound derivatives is complicated by steric hindrance from bulky phenyl groups, which reduces reaction efficiency. To optimize yields:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Employ catalysts like Lewis acids (e.g., BF₃·OEt₂) to lower activation energy for cyclization .

- Adjust temperature (80–120°C) and reaction time (12–24 hours) to balance steric effects and reactivity. For example, 2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane synthesis requires controlled methoxy group introduction to avoid byproducts .

Q. How can X-ray crystallography resolve structural ambiguities in 1,4-dioxane derivatives?

Single-crystal X-ray analysis provides precise structural

Q. What reactivity patterns are observed in 1,4-dioxane derivatives during [4+2] cycloaddition?

2,3-Dimethylene-1,4-dioxane, derived from 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane, undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) to form cyclohexene derivatives. Key considerations:

Q. What biological activities are associated with 1,4-dioxane-containing compounds?

Benzo-1,4-dioxane derivatives exhibit anti-inflammatory properties via α/β-adrenergic antagonism . For this compound:

- Methoxy and phenyl groups enhance binding to enzymes/receptors.

- In vitro assays (e.g., cyclooxygenase inhibition) should quantify IC₅₀ values under physiological pH (7.4) and temperature (37°C) .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate substrate-enzyme interactions for 1,4-dioxane derivatives?

MD simulations of P450 BM3 variants (R255G, R255L) with benzo-1,4-dioxane reveal:

- Binding stability : Root mean square deviation (RMSD) <2.0 Å indicates stable complexes .

- Catalytic distance : Optimal C5-atom-to-heme distance (3.5–4.0 Å) and angle (90–110°) for hydroxylation .

- Flexibility in the I-helix (via RMSF analysis) correlates with enhanced catalytic activity .

Q. What advanced oxidation processes (AOPs) effectively degrade 1,4-dioxane in contaminated environments?

- Electrochemical oxidation : TiO₂-coated electrodes achieve >90% degradation via hydroxyl radical (·OH) generation at pH 3–5 .

- Persulfate activation : Iron filings generate sulfate radicals (SO₄·⁻), degrading 1,4-dioxane with pseudo-first-order kinetics (k = 0.02–0.05 h⁻¹) .

- Photocatalysis : UV/TiO₂ systems require dissolved oxygen >2 mg/L for optimal performance .

Q. How can conflicting data on 1,4-dioxane environmental attenuation be resolved?

- Site-specific factors : Attenuation rates vary with dissolved oxygen (>2 mg/L) and co-contaminants (e.g., TCE inhibits degradation) .

- Half-life estimation : Median equivalent half-life = 31 months (California sites) vs. 48 months (Air Force sites) due to redox conditions .

- Statistical validation : Use linear discriminant analysis (LDA) to correlate attenuation with geochemical parameters .

Q. What computational models predict the physicochemical properties of 1,4-dioxane derivatives?

Q. How do stereoisomers of 1,4-dioxane derivatives influence biological activity?

- Stereochemical resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for α/β-adrenergic activity testing .

- Docking studies : AutoDock Vina evaluates binding affinity (ΔG < -7 kcal/mol) to COX-2 or adrenergic receptors .

Q. What methodologies assess co-contaminant interactions in 1,4-dioxane-polluted systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.